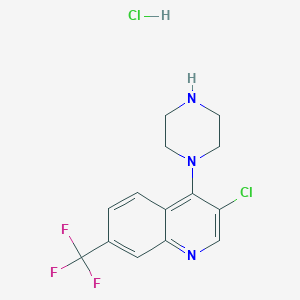

3-Chloro-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride

CAS No.: 1203579-33-2

Cat. No.: VC16198506

Molecular Formula: C14H14Cl2F3N3

Molecular Weight: 352.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1203579-33-2 |

|---|---|

| Molecular Formula | C14H14Cl2F3N3 |

| Molecular Weight | 352.2 g/mol |

| IUPAC Name | 3-chloro-4-piperazin-1-yl-7-(trifluoromethyl)quinoline;hydrochloride |

| Standard InChI | InChI=1S/C14H13ClF3N3.ClH/c15-11-8-20-12-7-9(14(16,17)18)1-2-10(12)13(11)21-5-3-19-4-6-21;/h1-2,7-8,19H,3-6H2;1H |

| Standard InChI Key | ORWZFGLSRBMQSJ-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1)C2=C3C=CC(=CC3=NC=C2Cl)C(F)(F)F.Cl |

Introduction

Synthetic Methodologies

General Synthesis of Piperazinyl-Quinoline Derivatives

While no direct synthesis for this compound is documented, patented methods for analogous 7-chloro-4-(piperazin-1-yl)quinolines provide a foundational framework :

-

Nucleophilic Aromatic Substitution: Reacting 4,7-dichloroquinoline with piperazine in methanol under reflux (≤3 equivalents piperazine, 8–24 hours).

-

Crystallization: Purification via water-induced crystallization yields high-purity product (>98% purity) .

Table 1: Comparative Synthesis Conditions for Piperazinyl-Quinolines

| Parameter | Singh et al. (1971) | WO09050734 Patent | Proposed Adaptation for Target Compound |

|---|---|---|---|

| Solvent | Ethoxyethanol | i-PrOH | Methanol |

| Piperazine Equivalents | 10 | 3 | 2.5–3 |

| Reaction Time | 24 hours | 8–12 hours | 12–18 hours |

| Yield | 54% | 82–86% | Estimated 70–80% |

Adapting these methods would require substituting 4,7-dichloroquinoline with 3-chloro-7-trifluoromethyl-4-chloroquinoline, though precursor availability may pose challenges.

| Compound | Activity (IC₅₀) | Target | Source |

|---|---|---|---|

| 7-Chloro-4-(piperazin-1-yl)quinoline | 1.2 nM (CQR P. falciparum) | Hemozoin inhibition | |

| 3-Bromo-4-(piperazin-1-yl)-7-CF₃-quinoline | 0.8 nM (CQS P. falciparum) | Heme binding |

Anticancer and Neuropharmacological Applications

Piperazinyl-quinolines demonstrate diversified bioactivity:

-

Dopamine D3 Receptor Binding: Substituted quinolines show nanomolar affinity, suggesting utility in neurological disorders .

-

Antiproliferative Effects: Hybrid quinoline-piperazine compounds inhibit cancer cell lines (e.g., MCF-7, IC₅₀ = 3.7 µM) .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

-

Aqueous Solubility: Hydrochloride salt improves solubility (>10 mg/mL in PBS, pH 7.4) .

-

LogP: Estimated ClogP ≈4.2 (trifluoromethyl increases hydrophobicity vs. chloro analogs) .

Metabolic Profile

-

Cytochrome P450 Interactions: Predicted CYP3A4/2D6 substrate due to piperazine moiety .

-

Half-Life: Analogous compounds exhibit t₁/₂ >24 hours, suggesting once-daily dosing potential .

Challenges and Future Directions

-

Synthetic Optimization: Scalable synthesis of 3-chloro-7-trifluoromethylquinoline precursors remains unexplored.

-

Toxicological Screening: Piperazine derivatives may pose cardiotoxicity risks (hERG inhibition), requiring thorough safety profiling .

-

Resistance Mitigation: Combining with artemisinin derivatives could counteract emerging quinoline resistance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume